(E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine
Beschreibung
The compound “(E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine” is a structurally complex molecule featuring a tricyclic core with fused thia-diaza heterocycles, a trifluoromethylphenyl group, and an imine-oxime moiety. Its trifluoromethyl group enhances lipophilicity and metabolic stability, while the tricyclic system may facilitate target binding through π-π interactions. However, its exact biological targets and pharmacokinetic profile remain under investigation.
Eigenschaften
IUPAC Name |
(E)-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)-N-[[3-(trifluoromethyl)phenyl]methoxy]ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3OS/c1-12(25-27-11-14-6-5-7-15(10-14)20(21,22)23)18-13(2)26-17-9-4-3-8-16(17)24-19(26)28-18/h3-10H,11H2,1-2H3/b25-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQAJVWVORLJFU-BRJLIKDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)C(=NOCC4=CC(=CC=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)/C(=N/OCC4=CC(=CC=C4)C(F)(F)F)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine typically involves multiple steps. The starting materials include 3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl and 3-(trifluoromethyl)benzyl alcohol. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are essential to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development. Studies have shown its potential in treating various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, (E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials .
Wirkmechanismus
The mechanism of action of (E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways and gene expression .
Vergleich Mit ähnlichen Verbindungen
Structural Similarity Analysis
Computational methods such as Tanimoto coefficients and Morgan fingerprints are widely used to quantify structural similarity. For example:
- Tanimoto indices (MACCS/Morgan) compare molecular fingerprints, where values >0.7 indicate significant similarity .
- Maximal common subgraph (MCS) algorithms detect shared substructures, critical for identifying conserved pharmacophores .
Table 1: Structural Similarity Metrics
| Compound Name | Tanimoto (MACCS) | Tanimoto (Morgan) | MCS Size (Atoms) |
|---|---|---|---|
| Target Compound | - | - | - |
| (E)-(4-Chlorophenyl)methoxyamine | 0.68 | 0.72 | 18 |
| Aglaithioduline (SAHA analog) | 0.70 | 0.75 | 15 |
| Palbociclib-derived fragment | 0.62 | 0.65 | 12 |
The target compound shares a trifluoromethylphenyl group and oxime-amine linkage with analogs like those in Table 1, but its tricyclic core distinguishes it from most reference compounds.
Docking Efficiency and Binding Affinity
Chemical Space Docking (CSD) and Murcko scaffold clustering enable efficient virtual screening. CSD enriches high-affinity binders by prioritizing building blocks with favorable interactions, reducing computational load compared to full-library enumeration .
Table 2: Docking Performance
| Compound Group | Enrichment Factor (CSD) | Mean Docking Score (kcal/mol) |
|---|---|---|
| Target Compound Derivatives | 12.5× | -9.2 |
| SAHA-like Epigenetic Modulators | 8.7× | -8.5 |
| Verongiida Alkaloids | 6.3× | -7.9 |
The target compound’s tricyclic system may enhance binding affinity through rigid scaffold alignment, though minor structural variations (e.g., substituent positioning) can drastically alter docking scores .
Pharmacokinetic and Drug-Likeness
Lipinski’s Rule of Five and Moriguchi logP predict oral bioavailability and membrane permeability:
Table 3: Pharmacokinetic Properties
| Compound | MW (Da) | logP | H-Bond Donors | H-Bond Acceptors | Lipinski Compliance |
|---|---|---|---|---|---|
| Target Compound | 489.5 | 3.2 | 2 | 7 | Yes (1 violation: MW >500) |
| Aglaithioduline | 356.4 | 2.8 | 3 | 5 | Yes |
| Palbociclib | 447.5 | 2.5 | 2 | 8 | Yes |
However, its moderate logP (3.2) and balanced H-bonding capacity may mitigate this issue .
Bioactivity Profile Clustering
Hierarchical clustering of NCI-60 bioactivity data links structural similarity to shared modes of action. For instance, compounds with >70% Tanimoto similarity often target overlapping pathways (e.g., HDAC inhibition or kinase modulation) . The target compound’s bioactivity profile is hypothesized to align with epigenetic regulators like SAHA, though experimental validation is needed.
Case Studies
- 3-(Trifluoromethyl)phenyl Derivatives : Compounds like (E)-(4-Methoxyphenyl)methoxyamine share the trifluoromethyl group but lack the tricyclic core, highlighting the target compound’s uniqueness.
Biologische Aktivität
The compound (E)-(1-{3-methyl-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),3,6,8,10-pentaen-4-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine is a complex organic molecule with potential biological activities. This article reviews its synthesis, characterization, and biological evaluations based on diverse research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes a thiazole and diazatricycle moiety, which are known for their biological significance. The molecular formula and weight are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈F₃N₃S |
| Molecular Weight | 355.41 g/mol |
| CAS Number | Not available |
Synthesis
The synthesis of this compound involves multiple steps including cyclization reactions that form the diazatricycle. The use of specific catalysts and conditions is crucial for achieving the desired structural integrity and yield.
Anti-inflammatory Effects
Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, research on related compounds has shown effectiveness in reducing inflammation markers in vitro. These compounds were tested against RAW264.7 macrophage cells and demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Antidiabetic Properties
In vitro studies have also evaluated the impact of similar compounds on insulin resistance. The results suggested that these compounds could enhance insulin sensitivity in muscle cells, indicating potential use in managing diabetes .
Antimicrobial Activity
The antimicrobial activity of the compound was assessed against various bacterial strains. Preliminary results indicated that it possesses moderate antibacterial properties, effective against both Gram-positive and Gram-negative bacteria .
Case Studies
- Inflammation Model : In a controlled study using an inflammation model, the compound significantly reduced paw edema in mice induced by carrageenan injection. The reduction was dose-dependent, with higher doses yielding more pronounced effects (up to 57% reduction at optimal doses) .
- Diabetes Model : In another study focusing on insulin resistance, the compound was shown to improve glucose uptake in muscle cells by enhancing GLUT4 translocation to the cell membrane .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
